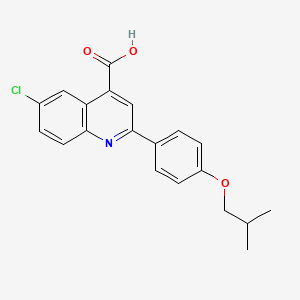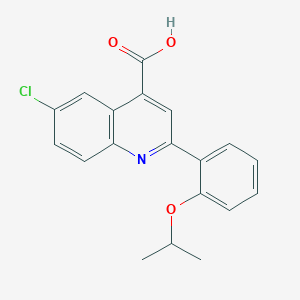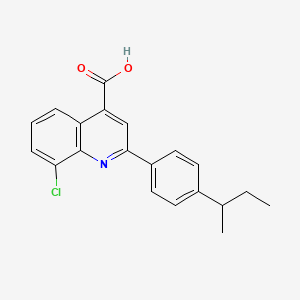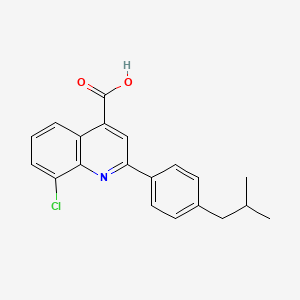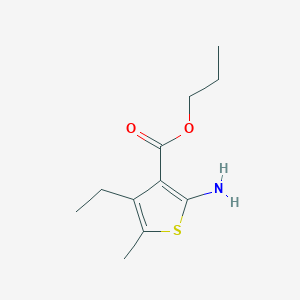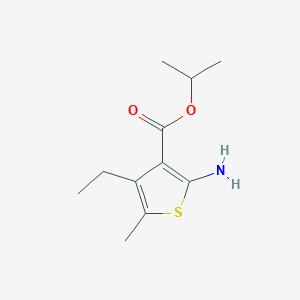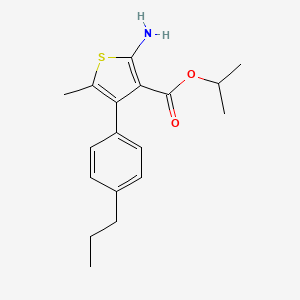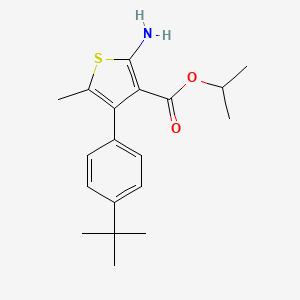![molecular formula C14H12FN3O2 B1326657 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 172950-64-0](/img/structure/B1326657.png)
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis, characterization, and potential applications of similar benzamide derivatives. For instance, the synthesis of aromatic polyamides with ether and bulky fluorenylidene groups is detailed, which could provide insights into the synthesis of other aromatic compounds with fluoro and benzamide functionalities . Additionally, the nickel-catalyzed approach to synthesize ortho-arylated and alkenylated benzamides offers a potential pathway for the synthesis of substituted benzamides, which might be applicable to the compound .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For example, the synthesis of diphenylfluorene-based aromatic polyamides includes nucleophilic fluorodisplacement and direct polycondensation reactions . Similarly, the nickel-catalyzed denitrogenative cross-coupling reaction described in another study provides a method for synthesizing ortho-arylated benzamides, which could be a step towards creating substituted benzamides like the one of interest . These methods highlight the importance of catalysis and the careful selection of reaction conditions in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For instance, the heterocyclic benzamide derivative mentioned in one of the papers was characterized by IR, 1H-NMR, 13C-NMR spectroscopies, and MS spectrometry . These techniques are crucial for confirming the structure of synthesized compounds, including the configuration around double bonds, as demonstrated by 2D NOESY experiments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are often complex and require careful optimization. The continuous flow process described for the preparation of a benzamide-based (\delta)-opioid receptor agonist showcases the use of microreactors and in-line IR analysis to monitor and optimize the reactions . This highlights the potential for advanced reaction monitoring techniques to improve the synthesis of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their structure. For example, the aromatic polyamides synthesized in one study are described as having high glass transition temperatures and excellent thermal stability, which are important properties for materials applications . These properties are influenced by the presence of ether and fluorenylidene groups, which could also be relevant when considering the properties of "4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide".
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study on the synthesis of novel molecules derived from benzamide, including hydrazides and hydrazones, highlighted their potential antimicrobial activities. These compounds were tested against phytopathogenic fungi and common yeast, showing promising antifungal properties (Ienascu et al., 2018). Similarly, the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial activity, emphasizing the role of the fluorine atom in enhancing biological activity (Desai et al., 2013).
Neuroimaging and Alzheimer's Disease
In the context of neuroimaging, a specific fluorinated benzamide derivative was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the living brains of Alzheimer's disease patients. This application underscores the potential of fluorinated benzamides in diagnostic imaging and the study of neurological conditions (Kepe et al., 2006).
Molecular and Material Science
Studies have also explored the structural characteristics of benzamide derivatives, including their hydrogen bonding and molecular interactions, which are crucial for understanding their physicochemical properties and potential applications in material science (Panini & Chopra, 2014; Chopra & Row, 2005).
Fluorescence Chemosensors
Furthermore, benzamide derivatives have been developed as chemosensors for the selective detection of ions, showcasing their utility in analytical chemistry and biological imaging. For instance, a phenoxazine-based fluorescence chemosensor showed high selectivity and sensitivity for Ba2+ detection, illustrating the compound's potential in live cell imaging (Ravichandiran et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYNKXLVTWAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

